4'-Chloro-[1,1'-biphenyl]-2-amine
Overview
Description
4’-Chloro-[1,1’-biphenyl]-2-amine is an organic compound with the molecular formula C12H10ClN It is a derivative of biphenyl, where a chlorine atom is substituted at the 4’ position and an amine group is substituted at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-[1,1’-biphenyl]-2-amine typically involves a multi-step process. One common method starts with the nitration of 4-chlorobiphenyl to produce 4’-chloro-2-nitro-1,1’-biphenyl. This intermediate is then reduced to 4’-chloro-[1,1’-biphenyl]-2-amine using a reducing agent such as sodium borohydride (NaBH4) in the presence of a catalyst like cobalt sulfate (CoSO4·7H2O) .
Industrial Production Methods
In an industrial setting, the production of 4’-Chloro-[1,1’-biphenyl]-2-amine may involve continuous flow processes to enhance efficiency and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, is also common in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4’-Chloro-[1,1’-biphenyl]-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as a building block in the manufacture of polymers and other industrial chemicals
Mechanism of Action
The mechanism by which 4’-Chloro-[1,1’-biphenyl]-2-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the chlorine atom can participate in halogen bonding, further affecting molecular interactions .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobiphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.
2-Aminobiphenyl: Lacks the chlorine atom, resulting in different reactivity and applications.
4’-Bromo-[1,1’-biphenyl]-2-amine: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBWZIPCMDZOPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923380 | |
Record name | 4'-Chloro[1,1'-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-44-0 | |
Record name | 4′-Chloro[1,1′-biphenyl]-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1204-44-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95712 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Chloro[1,1'-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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